molecular formula C10H11NO B13259464 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13259464
M. Wt: 161.20 g/mol
InChI Key: NKZLQYZEZKVCSF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.

    Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where the indanone is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further reduce the indanone core or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation typically yields oxo derivatives.

    Reduction: Reduction can yield fully reduced indane derivatives.

    Substitution: Substitution reactions can yield various substituted indanone derivatives.

Scientific Research Applications

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The indanone core provides structural stability and facilitates binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but with a furan ring instead of an indanone core.

    5-(Aminomethyl)-1,2-oxazole: Contains an oxazole ring, offering different electronic properties.

Uniqueness

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which provides a rigid and planar structure, enhancing its binding affinity in biological systems. This makes it a valuable scaffold in drug design and organic synthesis.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-(aminomethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2

InChI Key

NKZLQYZEZKVCSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CN

Origin of Product

United States

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